molecular formula C11H15NO B13052170 (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Cat. No.: B13052170
M. Wt: 177.24 g/mol
InChI Key: CQTOCYBCTVVZNP-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-ol ( 1336302-06-7) is a chiral amino alcohol compound of interest in advanced chemical synthesis and pharmaceutical research . With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol, this stereospecific building block contains both amine and alcohol functional groups, making it a versatile intermediate for constructing more complex molecules . The compound's structure features a vinyl group on the phenyl ring, which offers a reactive handle for further chemical modifications through cross-coupling reactions or polymerization . Chiral amino alcohols similar to this compound are widely utilized in the asymmetric synthesis of pharmaceuticals and as precursors for ligands in catalytic systems . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1

InChI Key

CQTOCYBCTVVZNP-KWQFWETISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C=C)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Catalytic Reduction

One common approach to prepare (2S,1R)-1-amino-1-(4-vinylphenyl)propan-2-ol involves asymmetric reduction of prochiral precursors such as 4-vinylacetophenone derivatives. Catalytic hydrogenation using chiral catalysts (e.g., chiral transition metal complexes) enables selective reduction of the ketone to the corresponding chiral amino alcohol.

  • Catalysts: Chiral rhodium, ruthenium, or iridium complexes
  • Reaction conditions: Mild hydrogen pressure, room temperature to moderate heating
  • Outcome: High enantiomeric excess (ee) often >95%
  • Advantages: Scalability, reproducibility, and control over stereochemistry.

Enzymatic Synthesis (Biocatalysis)

Biocatalytic methods employ enzymes such as alcohol dehydrogenases and transaminases to convert prochiral substrates into enantiopure amino alcohols.

  • Process:
    • Step 1: Oxidation of diol intermediates to hydroxyketones by alcohol dehydrogenase
    • Step 2: Transamination of hydroxyketones to amino alcohols by transaminase
  • Features:
    • High stereoselectivity (>99% ee)
    • Mild reaction conditions (aqueous media, ambient temperature)
    • Redox self-sufficiency when coupled with alanine dehydrogenase
  • Yields: Isolated yields up to 75–81% for related aromatic amino alcohols
  • Benefits: Environmentally friendly, avoids heavy metals, suitable for complex stereochemistry.

Chemical Amination of Vinyl-Substituted Precursors

Direct amination of vinyl-substituted aromatic compounds using metal-catalyzed amino azidation followed by reduction is another approach.

  • Example: Amino azidation of (E)-prop-1-en-1-ylbenzene derivatives under metal catalysis, followed by reduction and purification
  • Yields: Moderate to good (47–57%) with high diastereomeric ratios (>19:1 dr)
  • Purification: Silica gel chromatography
  • Notes: This method allows direct installation of the amino group with control over stereochemistry.

Diastereomeric Salt Resolution

For racemic mixtures, resolution via formation of diastereomeric salts with chiral acids (e.g., cinnamic acid derivatives) is used to separate enantiomers.

  • Procedure:
    • Formation of diastereomeric salts in organic solvents (ethanol, diisopropyl ether)
    • Repeated recrystallization to enhance optical purity
    • Selective dissolution to isolate pure enantiomers
  • Outcome: High optical purity enantiomers obtained after multiple recrystallizations
  • Application: Useful for purification rather than synthesis.

Condensation with Chiral Amines

Starting from 4-vinylbenzaldehyde, condensation with chiral amines under controlled conditions can yield the target amino alcohol after reduction.

  • Steps:
    • Condensation of aldehyde with chiral amine to form imine or Schiff base
    • Subsequent reduction to amino alcohol
  • Reaction conditions: Inert atmosphere, catalytic hydrogenation or chemical reducing agents
  • Purification: Column chromatography or recrystallization
  • Industrial scale: Large-scale reactors with automated purification and quality control.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Asymmetric Catalytic Reduction Chiral Rh, Ru, Ir complexes Mild H2 pressure, RT to 50°C 70–90 >95% High stereoselectivity, scalable Requires expensive catalysts
Enzymatic Synthesis Alcohol dehydrogenase, transaminase Aqueous, ambient temperature 75–81 >99% Environmentally friendly Enzyme availability, cost
Amino Azidation + Reduction Metal catalyst, azide source Room temperature, 16 h 47–57 High diastereomeric ratio Direct amination Moderate yield, multi-step
Diastereomeric Salt Resolution Chiral acids (cinnamate derivatives) Recrystallization in ethanol N/A (purification) High optical purity Effective purification Labor-intensive, multiple steps
Condensation with Chiral Amine 4-Vinylbenzaldehyde, chiral amine Inert atmosphere, catalytic H2 Moderate to high High Straightforward synthesis Requires chiral amine

Research Findings and Optimization

  • Continuous flow reactors have been investigated to improve reaction efficiency and scalability in asymmetric synthesis.
  • Biocatalytic cascades integrating oxidation and amination steps demonstrate redox self-sufficiency and reduce waste.
  • Optimization of amino azidation conditions (catalyst loading, solvent choice) enhances yield and stereoselectivity.
  • Recrystallization protocols for diastereomeric salts have been refined to maximize enantiomeric purity with minimal solvent use.

Chemical Reactions Analysis

Types of Reactions

(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be hydrogenated to form an ethyl-substituted aromatic ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the ethyl-substituted aromatic ring.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The vinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between (2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL and selected analogs:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features
This compound 4-vinyl C₁₁H₁₅NO 193.25 Vinyl group for conjugation/reactivity
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol 3-methoxy C₁₀H₁₅NO₂ 195.23 Methoxy group enhances solubility
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-trifluoromethylthio C₁₀H₁₂F₃NOS 257.27 Electron-withdrawing group for target binding
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-trifluoromethyl C₁₀H₁₁ClF₃NO 253.65 Halogenated groups for metabolic stability
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl C₇H₁₁NO₂ 141.17 Heteroaromatic ring improves solubility

Physicochemical and Pharmacological Properties

  • Solubility and Lipophilicity: The 4-vinyl group in the target compound imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, methoxy (C₁₀H₁₅NO₂) and furyl (C₇H₁₁NO₂) substituents enhance solubility due to polar interactions .
  • Biological Activity: Analogs like (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (efavirenz intermediate) exhibit antiviral activity by targeting HIV reverse transcriptase . Methoxy-substituted derivatives (e.g., C₁₀H₁₅NO₂) show α1-/β1-adrenoceptor binding affinity, suggesting utility in cardiovascular therapies . Halogenated analogs (e.g., C₁₀H₁₁ClF₃NO) are designed for enhanced metabolic stability and target selectivity in inflammatory pathways .

Key Research Findings

Substituent-Driven Activity : The 4-vinyl group’s conjugation capacity may enable unique interactions with enzymes or receptors, differentiating it from halogenated or methoxy-substituted analogs.

Thermodynamic Stability : Vinyl-substituted compounds exhibit lower melting points compared to halogenated derivatives, impacting formulation strategies.

Toxicity Considerations: Unlike trifluoromethylthio derivatives (C₁₀H₁₂F₃NOS), the absence of strong electron-withdrawing groups in the target compound may reduce off-target effects .

Biological Activity

(2S,1R)-1-Amino-1-(4-vinylphenyl)propan-2-OL, a chiral compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound possesses an amino group and a vinyl group attached to a phenyl ring, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 177.24 g/mol
  • Stereochemistry : The specific stereochemistry of this compound contributes to its biological efficacy and selectivity in interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research has indicated that this compound can modulate signaling pathways involved in cancer progression.

3. Enzyme Interaction

Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors. These studies aim to elucidate its mechanism of action and potential therapeutic applications by examining how the compound modulates specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains; disrupts cell wall synthesis
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InteractionModulates enzyme activity; potential as a therapeutic agent

Case Study: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant cell death and reduced tumor growth in vitro. The study suggested that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : By interacting with specific receptors or proteins within signaling cascades, the compound can alter cellular responses leading to growth inhibition or apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.